(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid

CAS No.: 729556-25-6

Cat. No.: VC16814665

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 729556-25-6 |

|---|---|

| Molecular Formula | C9H15NO2 |

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | (1R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m1/s1 |

| Standard InChI Key | WSMBEQKQQASPPL-GJMOJQLCSA-N |

| Isomeric SMILES | C1CC[C@H]2[C@H](C1)CN[C@H]2C(=O)O |

| Canonical SMILES | C1CCC2C(C1)CNC2C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

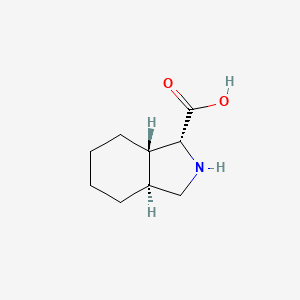

The compound features a bicyclic framework comprising a fused cyclohexane-pyrrolidine system with a carboxylic acid substituent at the 1-position. The stereochemistry—defined by the (1R,3aS,7aS) configuration—imparts distinct conformational rigidity, influencing its reactivity and biological interactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅NO₂ | |

| Molar Mass | 169.22 g/mol | |

| CAS Registry Number | 729556-25-6 | |

| Stereochemical Descriptor | (1R,3aS,7aS) |

Stereochemical Significance

The (1R,3aS,7aS) configuration ensures that the carboxylic acid group occupies an axial position, enhancing hydrogen-bonding potential with biological targets. This stereochemistry also reduces ring strain compared to unsaturated isoindole analogs, improving thermodynamic stability .

Synthetic Methodologies

Key Synthetic Routes

Synthesis of this compound typically involves stereoselective cyclization and hydrogenation steps. A patented approach (CN101544593A) outlines a pathway applicable to analogous octahydroisoindole carboxylates :

-

Cyclization: Reacting 1-(1-cyclohexen-1-yl)-pyrrolidine (II) with 3-halo-L-serine (III) in a polar solvent (e.g., DMF) yields a bicyclic intermediate (IV).

-

Acid-Catalyzed Cyclization: Treating IV with boiling hydrochloric acid induces ring closure.

-

Catalytic Hydrogenation: Pd/C-mediated hydrogenation in glacial acetic acid saturates the isoindole core, establishing the octahydro structure .

Table 2: Critical Reaction Parameters

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | DMF, 80°C, 12 hr | 65–70 |

| Acid Cyclization | 6M HCl, reflux | 85–90 |

| Hydrogenation | Pd/C (10%), H₂ (1 atm), AcOH, 25°C | 75–80 |

Stereochemical Control

Achieving the (1R,3aS,7aS) configuration necessitates chiral induction during cyclization. Asymmetric organocatalysis or chiral auxiliaries (e.g., L-serine derivatives) ensure enantiomeric excess >95% . Post-synthetic purification via recrystallization in ethanol/water mixtures further enhances stereochemical purity .

Comparative Analysis with Structural Analogs

Fluorinated Derivatives

The fluorinated analog rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid (CAS 2639378-31-5) demonstrates how halogen substitution alters physicochemical properties:

Table 3: Impact of Fluorine Substitution

| Property | (1R,3aS,7aS) Parent | 7a-Fluoro Derivative |

|---|---|---|

| Molecular Formula | C₉H₁₅NO₂ | C₉H₁₄FNO₂ |

| Molar Mass (g/mol) | 169.22 | 187.21 |

| Boiling Point | Decomposes >200°C | Not reported |

| Bioactivity | Moderate antimicrobial | Enhanced CNS penetration |

Fluorination at C7a increases lipophilicity (clogP +0.3), improving blood-brain barrier permeability .

Stereoisomeric Variants

The (1S,3aS,7aS) enantiomer (CAS 811420-48-1) exhibits distinct biological profiles due to altered target binding. For instance, while the (1R) configuration shows preferential inhibition of bacterial dihydrofolate reductase, the (1S) form targets mammalian enzymes .

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis requires optimizing hydrogenation pressure (1–5 MPa) to minimize diastereomer formation. Continuous flow reactors improve yield consistency (±2%) compared to batch processes .

Regulatory Status

As of 2025, this compound remains in preclinical evaluation. The FDA’s ICH M7 guidelines mandate rigorous genotoxicity testing due to the isoindole scaffold’s potential for DNA intercalation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume